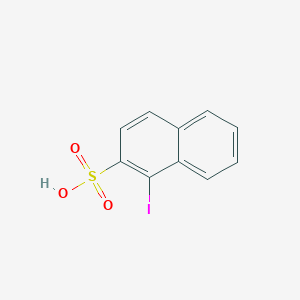
1-Iodonaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodonaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-sulfonic acid can be synthesized through the iodination of naphthalene derivatives. One common method involves the reaction of naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically takes place under controlled temperature conditions to ensure selective iodination at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxynaphthalene-2-sulfonic acid and 1-aminonaphthalene-2-sulfonic acid.
Oxidation and Reduction: Products vary depending on the specific redox conditions applied.
Scientific Research Applications
1-Iodonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The iodine atom and sulfonic acid group enable the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Iodonaphthalene-4-sulfonic acid
- 2-Iodonaphthalene-1-sulfonic acid
- 1-Bromonaphthalene-2-sulfonic acid
Comparison: 1-Iodonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Properties
CAS No. |
61832-82-4 |
|---|---|
Molecular Formula |
C10H7IO3S |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
1-iodonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7IO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H,12,13,14) |
InChI Key |
JXUNDYKHEAYQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















